Cas no 29124-56-9 (1-(2-amino-5-bromophenyl)ethan-1-one)

1-(2-amino-5-bromophenyl)ethan-1-one structure
29124-56-9 structure
Nome del prodotto:1-(2-amino-5-bromophenyl)ethan-1-one
Numero CAS:29124-56-9
MF:C8H8BrNO
MW:214.0592212677
MDL:MFCD09834638
CID:53434
PubChem ID:11074746

1-(2-amino-5-bromophenyl)ethan-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(2-Amino-5-bromophenyl)ethanone
    • 2'-Amino-5'-bromoacetophenone
    • 2-amino-5-bromoacetophenone
    • 5'-bromo-2'-aminoacetophenone
    • 1-(2-AMINO-5-BROMOPHENYL)ETHAN-1-ONE
    • Ethanone, 1-(2-amino-5-bromophenyl)-
    • PubChem15829
    • 2-Acetyl-4-bromoaniline
    • KSC494K6N
    • JCGVHKOIDFMQER-UHFFFAOYSA-N
    • EBD52815
    • 2-amino-5-bromophenyl methyl ketone
    • CL8628
    • 1-(5-bromo-2-aminophenyl)-ethanone
    • 1-(2-amino-5-bromophenyl)-ethanone
    • MB07776
    • 1-(2-Amino-5-bromo-phenyl)-ethanone
    • GS-4501
    • DTXSID50454291
    • AKOS015854770
    • 2 inverted exclamation mark -Amino-5 inverted exclamation mark -bromoacetophenone
    • SY025672
    • 29124-56-9
    • FT-0717049
    • CS-W004802
    • EN300-123169
    • A819776
    • MFCD09834638
    • J-502928
    • AC-25218
    • 1-(2-amino-5-bromo-phenyl)ethanone
    • SCHEMBL79936
    • DB-068068
    • 1-(2-amino-5-bromophenyl)ethan-1-one
    • MDL: MFCD09834638
    • Inchi: 1S/C8H8BrNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3
    • Chiave InChI: JCGVHKOIDFMQER-UHFFFAOYSA-N
    • Sorrisi: BrC1C([H])=C([H])C(=C(C(C([H])([H])[H])=O)C=1[H])N([H])[H]

Proprietà calcolate

  • Massa esatta: 212.97900
  • Massa monoisotopica: 212.97893g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 160
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 43.1
  • XLogP3: 2.5

Proprietà sperimentali

  • Densità: 1.535
  • Punto di fusione: 81-84°C
  • Punto di ebollizione: 302.244°C at 760 mmHg
  • Punto di infiammabilità: 136.592°C
  • Indice di rifrazione: 1.608
  • PSA: 43.09000
  • LogP: 2.81510

1-(2-amino-5-bromophenyl)ethan-1-one Informazioni sulla sicurezza

1-(2-amino-5-bromophenyl)ethan-1-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062240-1g
1-(2-Amino-5-bromophenyl)ethanone
29124-56-9 98%
1g
¥61 2023-02-17
Enamine
EN300-123169-1.0g
1-(2-amino-5-bromophenyl)ethan-1-one
29124-56-9 95%
1g
$0.0 2023-06-08
Enamine
EN300-123169-25.0g
1-(2-amino-5-bromophenyl)ethan-1-one
29124-56-9 95%
25.0g
$239.0 2023-02-15
Enamine
EN300-123169-50.0g
1-(2-amino-5-bromophenyl)ethan-1-one
29124-56-9 95%
50.0g
$386.0 2023-02-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-MR059-5g
1-(2-amino-5-bromophenyl)ethan-1-one
29124-56-9 98%
5g
¥237.0 2022-06-10
eNovation Chemicals LLC
D375854-1kg
1-(2-Amino-5-bromophenyl)ethanone
29124-56-9 97%
1kg
$2600 2023-09-03
eNovation Chemicals LLC
D296959-1kg
(2-amino-5-bromophenyl)ethanone
29124-56-9 98%
1kg
$2600 2024-05-24
Enamine
EN300-123169-5.0g
1-(2-amino-5-bromophenyl)ethan-1-one
29124-56-9 95%
5.0g
$80.0 2023-02-15
Enamine
EN300-123169-0.25g
1-(2-amino-5-bromophenyl)ethan-1-one
29124-56-9 95%
0.25g
$19.0 2023-02-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1483-100G
1-(2-amino-5-bromophenyl)ethan-1-one
29124-56-9 97%
100g
¥ 1,029.00 2023-04-13

1-(2-amino-5-bromophenyl)ethan-1-one Metodo di produzione

1-(2-amino-5-bromophenyl)ethan-1-one Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:29124-56-9)1-(2-amino-5-bromophenyl)ethan-1-one
A819776
Purezza:99%
Quantità:500g
Prezzo ($):571.0